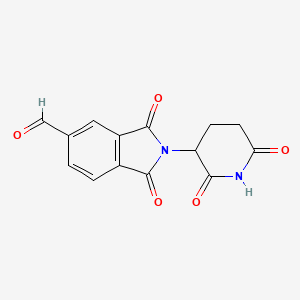
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidine ring and an isoindoline moiety, making it a valuable scaffold for the development of various therapeutic agents.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .
Mode of Action
The compound acts as a modulator of Cereblon (CRBN) activity . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . PROTACs are small molecules that recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway . This pathway plays a role in various cellular functions, i.e., the concentrations of regulatory proteins are adjusted through degradation into small peptides to maintain health and productivity of the cells .
Result of Action
The result of the compound’s action is the degradation of the target protein .
Biochemical Analysis
Biochemical Properties
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex . This interaction is essential for the modulation of protein degradation pathways, particularly in the context of cancer treatment. The compound can selectively modulate the degradation of specific proteins, such as GSPT1, by binding to CRBN and altering its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CRBN can lead to the degradation of target proteins, thereby affecting cell proliferation and survival . Additionally, the compound’s impact on gene expression can result in changes in cellular behavior, such as apoptosis or differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to CRBN, leading to the recruitment of target proteins to the E3 ubiquitin ligase complex. This recruitment results in the ubiquitination and subsequent degradation of the target proteins . The compound’s ability to modulate enzyme activity and gene expression further contributes to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, such as altered gene expression and protein degradation patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may selectively degrade target proteins without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as off-target protein degradation and toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to protein degradation and cellular metabolism. The compound interacts with enzymes and cofactors that facilitate its activity and degradation . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences the compound’s ability to interact with target proteins and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which is then subjected to further functionalization to introduce the carbaldehyde group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various fine chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is unique due to the presence of the carbaldehyde group, which provides additional reactivity and potential for further functionalization. This structural feature distinguishes it from other similar compounds and enhances its versatility in chemical synthesis and drug development .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-6-7-1-2-8-9(5-7)14(21)16(13(8)20)10-3-4-11(18)15-12(10)19/h1-2,5-6,10H,3-4H2,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNZUEXCABRZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
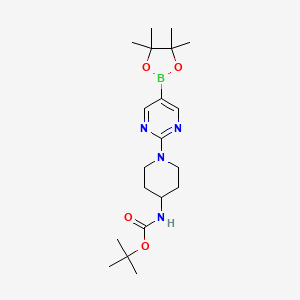
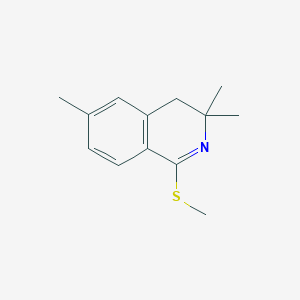
![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)
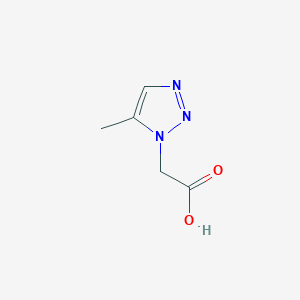
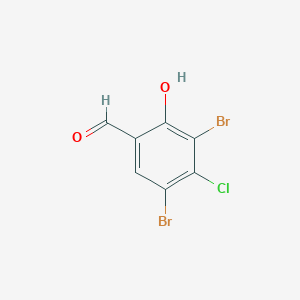
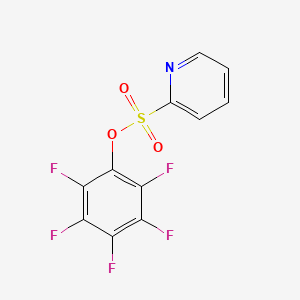
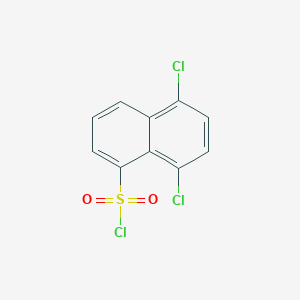
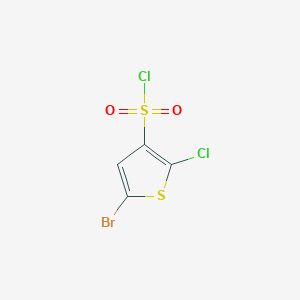
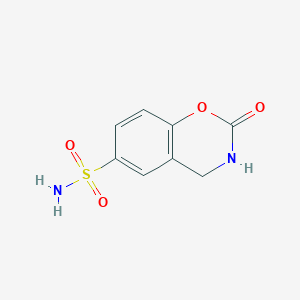
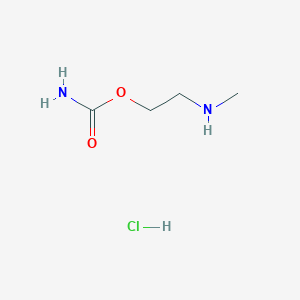
![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)

![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)
